Cas no 1224719-98-5 (2-Pyridinecarbonitrile, 5-fluoro-3-hydroxy-)

2-Pyridinecarbonitrile, 5-fluoro-3-hydroxy- 化学的及び物理的性質
名前と識別子
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- 5-Fluoro-3-hydroxypicolinonitrile
- 2-Pyridinecarbonitrile, 5-fluoro-3-hydroxy-
- 5-fluoro-3-hydroxypyridine-2-carbonitrile
-
- インチ: 1S/C6H3FN2O/c7-4-1-6(10)5(2-8)9-3-4/h1,3,10H
- InChIKey: BKDIPAIHUVUODK-UHFFFAOYSA-N
- ほほえんだ: FC1=CN=C(C#N)C(=C1)O
計算された属性
- せいみつぶんしりょう: 138.02294089g/mol
- どういたいしつりょう: 138.02294089g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 10
- 回転可能化学結合数: 0
- 複雑さ: 164
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 56.9
- 疎水性パラメータ計算基準値(XlogP): 1.2
2-Pyridinecarbonitrile, 5-fluoro-3-hydroxy- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029008912-1g |
5-Fluoro-3-hydroxypicolinonitrile |
1224719-98-5 | 95% | 1g |
$3155.55 | 2023-09-03 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1957191-1g |
5-Fluoro-3-hydroxypicolinonitrile |
1224719-98-5 | 98% | 1g |
¥12916.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1957191-10g |
5-Fluoro-3-hydroxypicolinonitrile |
1224719-98-5 | 98% | 10g |
¥36916.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1957191-5g |
5-Fluoro-3-hydroxypicolinonitrile |
1224719-98-5 | 98% | 5g |
¥33901.00 | 2024-08-09 | |
Alichem | A029008912-250mg |
5-Fluoro-3-hydroxypicolinonitrile |
1224719-98-5 | 95% | 250mg |
$1058.40 | 2023-09-03 |
2-Pyridinecarbonitrile, 5-fluoro-3-hydroxy- 関連文献
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Ying-Jin Wang,Chang-Qing Miao,Jing-Jing Xie,Ya-Ru Wei,Guang-Ming Ren New J. Chem., 2019,43, 15979-15982
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Clément Falaise,Raynald Giovine,Bénédicte Prelot,Marielle Huve,Thierry Loiseau Dalton Trans., 2017,46, 12010-12014
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Achintesh Narayan Biswas,Purak Das,Sandip Sengupta,Amitava Choudhury,Pinaki Bandyopadhyay RSC Adv., 2011,1, 1279-1286
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Giacomo E. M. Crisenza,Elizabeth M. Dauncey,John F. Bower Org. Biomol. Chem., 2016,14, 5820-5825
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Kiyomi Ohmori,Youhei Sato,Daisuke Nakajima,Shiho Kageyama,Fujio Shiraishi,Teruhisa Fujimaki,Sumio Goto Environ. Sci.: Processes Impacts, 2013,15, 1031-1040
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Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
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Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389
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Soon Moon Jeong,Seongkyu Song,Kyung-Il Joo,Joonwoo Kim,Sung-Ho Hwang,Jaewook Jeong,Hyunmin Kim Energy Environ. Sci., 2014,7, 3338-3346
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10. Brønsted acid-catalyzed efficient Strecker reaction of ketones, amines and trimethylsilyl cyanide†Guang-Wu Zhang,Dong-Hua Zheng,Jing Nie,Teng Wang Org. Biomol. Chem., 2010,8, 1399-1405
2-Pyridinecarbonitrile, 5-fluoro-3-hydroxy-に関する追加情報
Introduction to 2-Pyridinecarbonitrile, 5-fluoro-3-hydroxy- (CAS No: 1224719-98-5)
2-Pyridinecarbonitrile, 5-fluoro-3-hydroxy- is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology due to its unique structural and functional properties. This compound, identified by the Chemical Abstracts Service Number (CAS No) 1224719-98-5, features a pyridine core substituted with a nitrile group at the 2-position, a hydroxyl group at the 3-position, and a fluorine atom at the 5-position. These structural elements contribute to its distinctive reactivity and potential applications in drug discovery and development.
The significance of 2-Pyridinecarbonitrile, 5-fluoro-3-hydroxy- lies in its versatility as a building block for synthesizing more complex molecules. The presence of both electron-withdrawing (nitrile) and electron-donating (hydroxyl and fluorine) groups makes it a valuable intermediate in the construction of pharmacophores. In recent years, there has been growing interest in developing novel therapeutic agents that incorporate pyridine derivatives due to their well-documented biological activity.
One of the most compelling aspects of this compound is its potential role in the development of bioactive molecules targeting various disease pathways. The fluorine atom, in particular, is a key structural feature that enhances metabolic stability and binding affinity in drug candidates. This has led to extensive research into fluorinated pyridines as components of drugs with improved pharmacokinetic profiles.
Recent studies have highlighted the utility of 2-Pyridinecarbonitrile, 5-fluoro-3-hydroxy- in the synthesis of kinase inhibitors, which are critical in treating cancers and inflammatory diseases. The nitrile group can serve as a hinge-binding motif, while the hydroxyl and fluorine substituents can interact with specific residues in the target protein. Such interactions are essential for achieving high selectivity and efficacy.
The hydroxyl group at the 3-position also provides opportunities for further functionalization, enabling chemists to tailor the compound’s properties for specific applications. For instance, it can be oxidized to form an aldehyde or ketone, or reduced to yield an amine, expanding its synthetic utility. This flexibility makes it an attractive candidate for medicinal chemists seeking to develop novel scaffolds.
In addition to its role as a synthetic intermediate, 2-Pyridinecarbonitrile, 5-fluoro-3-hydroxy- has shown promise in preliminary biological assays. Its derivatives have demonstrated activity against enzymes involved in metabolic pathways relevant to neurological disorders. The combination of structural features such as the nitrile, hydroxyl, and fluorine groups appears to confer unique interactions with biological targets, making it a promising candidate for further investigation.
The fluorine atom’s electronic properties contribute significantly to the compound’s binding characteristics. Fluorinated compounds often exhibit enhanced lipophilicity and improved bioavailability, which are critical factors in drug design. Moreover, fluorine can participate in weak hydrogen bonding interactions with polar residues in proteins, further enhancing binding affinity. These properties have been leveraged in the development of next-generation antiviral and anticancer agents.
Advances in computational chemistry have also facilitated the study of 2-Pyridinecarbonitrile, 5-fluoro-3-hydroxy- and its derivatives. Molecular modeling techniques allow researchers to predict binding modes and optimize lead compounds before experimental synthesis. This approach has accelerated the discovery process by enabling rapid screening of virtual libraries.
The synthesis of this compound typically involves multi-step organic transformations starting from commercially available precursors. Key steps include halogenation followed by nucleophilic substitution or metal-catalyzed cross-coupling reactions. The introduction of the nitrile group is often achieved through cyanation reactions using appropriate reagents such as copper(I) cyanide or potassium cyanide under controlled conditions.
The presence of both hydroxyl and fluorine substituents necessitates careful handling during synthesis to prevent unwanted side reactions. Protecting group strategies are frequently employed to ensure selective functionalization at each site. Once synthesized, purification techniques such as column chromatography or recrystallization are used to obtain high-purity material suitable for biological testing.
In conclusion,2-Pyridinecarbonitrile, 5-fluoro-3-hydroxy- (CAS No: 1224719-98-5) represents a fascinating compound with significant potential in pharmaceutical research. Its unique structural features make it a valuable intermediate for synthesizing bioactive molecules targeting various diseases. The growing body of research on fluorinated pyridines underscores their importance as building blocks for next-generation therapeutics.
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